molecular formula C15H17BClNO4 B2388777 methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate CAS No. 1467060-68-9

methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate

Cat. No.: B2388777
CAS No.: 1467060-68-9
M. Wt: 321.56
InChI Key: PTICAZXUYAIOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate (CAS: 1467060-68-9) is a boron-containing indole derivative with a methyl ester group at position 3, a chlorine substituent at position 6, and a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl moiety at position 5 of the indole core. Its molecular formula is C₁₅H₁₆BClNO₄, and its purity in catalogs is typically ≥95% .

Preparation Methods

The synthesis of methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Chloro Substituent: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Boronate Ester Formation: The boronate ester group can be introduced through a reaction with boronic acid or its derivatives under suitable conditions.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

    Coupling Reactions: The boronate ester group allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium catalysts for coupling reactions), and temperature control.

Scientific Research Applications

Organic Synthesis

Methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structural features allow it to act as an intermediate for synthesizing more complex molecules. Researchers have utilized this compound to develop pharmaceuticals and agrochemicals by enabling the formation of diverse chemical entities through various reactions such as Suzuki-Miyaura coupling .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a pharmacophore targeting specific biological pathways. It has shown promise in modulating the activity of cell surface receptors involved in critical processes such as cell migration and inflammation. For example, its interaction with the lysophosphatidic acid receptor 1 (LPAR1) may have therapeutic implications for treating conditions like fibrosis and non-alcoholic steatohepatitis (NASH) .

Material Science

The compound is also explored in material science for the development of novel materials with unique electronic and optical properties. These materials are of interest for applications in sensors and electronic devices due to their ability to form reversible covalent bonds with diols and other nucleophiles .

Biological Studies

Research has focused on the compound's interactions with biological macromolecules to understand its potential therapeutic effects and mechanisms of action. Studies have demonstrated its capability to inhibit specific enzymes or modulate receptor activities, making it a candidate for further biological evaluations .

Case Study 1: Antifibrotic Activity

A study investigated the antifibrotic potential of this compound by examining its effects on LPAR1 signaling pathways in liver cells. Results indicated that the compound effectively inhibited LPAR1-mediated fibrosis markers, suggesting its potential use in treating liver diseases like NASH .

Case Study 2: Organic Synthesis Applications

Another research focused on utilizing this compound as an intermediate for synthesizing novel anti-cancer agents through multi-step organic reactions. The study highlighted successful modifications leading to compounds with enhanced biological activity against cancer cell lines .

Mechanism of Action

The mechanism of action of methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which is exploited in the design of enzyme inhibitors and sensors. The indole core may interact with various receptors and enzymes, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s key structural features are compared below with related boronate esters and indole derivatives:

Compound Name Core Structure Substituents Boronate Type Key Applications Availability
Methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate Indole Cl (C6), COOCH₃ (C3), 5,5-dimethyl-dioxaborinan (C5) 6-membered dioxaborinan ring Cross-coupling, medicinal chemistry Discontinued
2-[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione Isoindoline-phthalimide Cl (C4), tetramethyl-dioxaborolan (C3) 5-membered dioxaborolan (pinacol) Synthetic intermediates Synthesized (85% yield)
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)chlorobenzene Benzene Cl (C4), 5,5-dimethyl-dioxaborinan (C1) 6-membered dioxaborinan ring Catalysis, material science Commercially available
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole Indazole 5,5-dimethyl-dioxaborinan (C6) 6-membered dioxaborinan ring Medicinal chemistry, enzyme inhibition Research use
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate Indole Cl (C6), F (C5), COOCH₃ (C2) N/A Antibacterial agents, fluorescence probes Commercially available

Key Comparative Insights

Boronate Stability and Reactivity :

  • The 6-membered dioxaborinan ring in the target compound offers greater steric protection and hydrolytic stability compared to 5-membered dioxaborolan (e.g., pinacol) derivatives . This enhances its utility in aqueous reaction conditions.
  • In contrast, the pinacol boronate in 2-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione () is more reactive in Suzuki couplings due to faster transmetallation kinetics .

Fluorine in methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate () introduces stronger electron-withdrawing and hydrogen-bonding properties, which may enhance biological activity .

Solubility and Lipophilicity :

  • The methyl ester group in the target compound improves lipophilicity compared to carboxylic acid derivatives (e.g., 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ), making it more suitable for organic-phase reactions .

Biological Activity

Methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate (CAS Number: 1467060-68-9) is a complex organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including a boronate ester, a chloro substituent, and an indole core. The synthesis typically involves multi-step organic reactions:

  • Formation of the Indole Core : Synthesized via Fischer indole synthesis or cyclization.
  • Chlorination : Introduction of the chloro substituent using thionyl chloride or phosphorus pentachloride.
  • Boronate Ester Formation : Achieved through reactions with boronic acid derivatives.
  • Esterification : Final step involves esterification to introduce the methyl ester group using methanol and an acid catalyst .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

  • Reversible Covalent Bonding : The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor design.
  • Receptor Interaction : The indole core may interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .

Antiviral Activity

Recent studies have focused on the compound's antiviral properties, particularly against HIV-1 integrase. Modifications at the C3 position of the indole core have been shown to enhance inhibitory activity significantly. For instance:

  • Compound Modifications : Introducing long-chain substituents at C3 improved integrase inhibition by up to 6.5-fold compared to the parent compound.
  • IC50 Values : Several derivatives exhibited IC50 values ranging from 0.13 to 15.70 μM, indicating potent antiviral activity .
CompoundModificationIC50 (μM)
Parent--
16bC6 Halogen1.05
20aC3 Long Branch0.13

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines:

  • Cell Viability Assays : Compounds derived from the indole structure showed significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM.
  • Most Potent Derivative : Compound 3e (R = m-piperidin-1-yl) demonstrated a GI50 of 29 nM against pancreatic cancer cells (Panc-1), outperforming standard treatments like erlotinib .
CompoundCell LineGI50 (nM)
3ePanc-129
ErlotinibPanc-133

Study on HIV Integrase Inhibition

A study investigated the effect of various substituted anilines at the C3 position on integrase strand transfer inhibition:

  • Results : The introduction of specific substituents led to improved binding affinity and enhanced antiviral activity.
  • Best Performing Compound : Compound 17a exhibited an IC50 of 3.11 μM, marking a significant improvement over the parent structure .

Anticancer Properties

Another research effort focused on synthesizing derivatives for targeting mutant EGFR/BRAF pathways:

  • In Vitro Testing : Derivatives demonstrated varying levels of cytotoxicity across different cancer cell lines.
  • Key Findings : Compounds with specific substitutions showed enhanced activity compared to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate?

  • Methodology : The compound is typically synthesized via a multi-step approach. First, the indole core is functionalized at the 5-position with a boronic ester group. This can involve refluxing 5-bromo-6-chloro-1H-indole-3-carboxylate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions . Subsequent esterification or transesterification reactions introduce the methyl carboxylate group at position 3. Sodium acetate is often used as a base in acetic acid to facilitate condensation reactions .
  • Key Considerations : Ensure anhydrous conditions for boronic ester formation and monitor reaction progress via TLC or HPLC.

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodology : Structural elucidation employs a combination of ¹H/¹³C NMR (to confirm substituent positions and boronic ester integration), FT-IR (to verify carbonyl and B-O stretches), and high-resolution mass spectrometry (HRMS) . X-ray crystallography (using SHELX software for refinement) is critical for absolute configuration determination, particularly when analyzing crystal packing influenced by the boronic ester’s steric bulk .

Q. What purification techniques are effective for isolating this compound?

  • Methodology : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is standard. For boronic ester-containing compounds, avoid protic solvents to prevent hydrolysis. Recrystallization from DMF/acetic acid mixtures improves purity, as noted in analogous indole carboxylate syntheses .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology : The boronic ester group enables participation in Suzuki-Miyaura cross-couplings , making it a versatile intermediate for generating biaryl structures in drug discovery. Its chlorine substituent enhances electrophilic reactivity, facilitating further functionalization (e.g., nucleophilic aromatic substitution) to create kinase inhibitors or protease-targeting molecules .

Q. How does the chlorine substituent at position 6 influence reactivity compared to other halogens?

  • Methodology : Chlorine’s moderate electronegativity and leaving-group ability balance electronic and steric effects. Comparative studies with bromo/fluoro analogs show that chloro derivatives exhibit faster rates in SNAr reactions but require careful optimization of base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to avoid decomposition .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this compound with electron-deficient aryl halides?

  • Methodology : Use Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand in a 1:2 Pd:ligand ratio. Employ degassed toluene/EtOH (4:1) at 80°C for 12–24 hours. Additives like TBAB (tetrabutylammonium bromide) enhance solubility of electron-deficient partners. Monitor coupling efficiency via LC-MS and adjust catalyst loading (1–5 mol%) to minimize boronic ester protodeborylation .

Q. How should crystallographic data discrepancies (e.g., thermal parameters, residual density) be resolved for this compound?

  • Methodology : Refinement in SHELXL requires iterative adjustment of hydrogen atom positions and anisotropic displacement parameters. For residual density near the boronic ester, validate using Hirshfeld surface analysis. Compare experimental data with DFT-optimized structures (e.g., Gaussian09) to identify potential disorder or solvent effects .

Q. What are the hydrolysis kinetics of the boronic ester under varying pH conditions?

  • Methodology : Conduct kinetic studies in buffered solutions (pH 2–10) at 25–60°C. Use ¹¹B NMR to track boronic ester → boronic acid conversion. Pseudo-first-order rate constants (kₒbₛ) reveal accelerated hydrolysis under acidic conditions (pH < 4) due to protonation of the ester oxygen .

Q. How does the 5,5-dimethyl-1,3,2-dioxaborinane group affect electronic properties compared to pinacol boronic esters?

  • Methodology : Cyclic voltammetry and DFT calculations show that the dioxaborinane ring’s constrained geometry reduces Lewis acidity versus pinacol esters, impacting Suzuki coupling efficiency. Substituent effects are quantified via Hammett σₚ values derived from reaction rates with substituted aryl halides .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes. Focus on the indole core’s π-π stacking with kinase hinge regions and the boronic ester’s potential as a covalent warhead. Validate with in vitro enzyme inhibition assays (IC₅₀ determination) .

Properties

IUPAC Name

methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BClNO4/c1-15(2)7-21-16(22-8-15)11-4-9-10(14(19)20-3)6-18-13(9)5-12(11)17/h4-6,18H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTICAZXUYAIOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC3=C(C=C2Cl)NC=C3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.